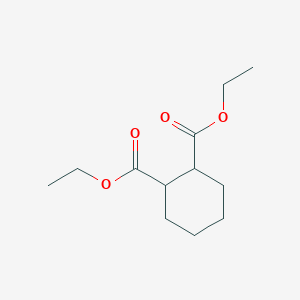

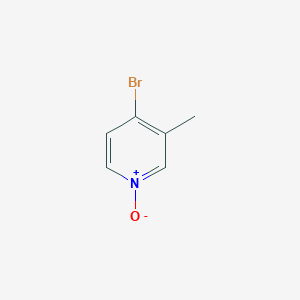

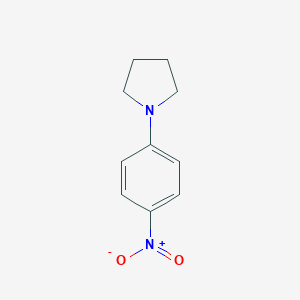

![molecular formula C13H13I3N2O4 B158477 3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid CAS No. 1949-44-6](/img/structure/B158477.png)

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, commonly known as iopamidol, is a nonionic iodinated contrast agent used in medical imaging procedures. It is a water-soluble compound that is widely used in radiology for diagnostic purposes. Iopamidol is a member of the benzimidazole class of compounds and is structurally similar to other iodinated contrast agents such as iohexol and ioversol.

Aplicaciones Científicas De Investigación

Iopamidol is widely used in medical imaging procedures such as computed tomography (CT), angiography, and urography. CT imaging using iopamidol allows for the visualization of internal organs and tissues with high contrast and resolution. Angiography using iopamidol allows for the visualization of blood vessels and the detection of abnormalities such as aneurysms and blockages. Urography using iopamidol allows for the visualization of the urinary tract and the detection of abnormalities such as kidney stones and tumors.

Mecanismo De Acción

Iopamidol works by absorbing X-rays and scattering them differently than surrounding tissues, creating contrast in medical imaging procedures. It is a nonionic contrast agent, meaning that it does not dissociate into charged particles in solution, reducing the risk of adverse reactions such as allergic reactions and kidney damage.

Efectos Bioquímicos Y Fisiológicos

Iopamidol is rapidly absorbed and eliminated by the body, with a half-life of approximately 2 hours. It is excreted primarily by the kidneys and can cause temporary changes in renal function. However, iopamidol is generally well-tolerated and has a low incidence of adverse reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble compound that can be easily administered to animals for imaging studies. It is also relatively stable and can be stored for long periods of time without degradation. However, iopamidol has some limitations for use in lab experiments. It is a contrast agent and therefore does not have any direct therapeutic effects. Additionally, its use in lab experiments is limited to imaging studies and cannot be used for other types of experiments.

Direcciones Futuras

There are several potential future directions for research involving iopamidol. One area of research is the development of new contrast agents with improved properties such as higher contrast and lower toxicity. Another area of research is the use of iopamidol in combination with other imaging techniques such as magnetic resonance imaging (MRI) to improve diagnostic accuracy. Additionally, research into the mechanisms of action and physiological effects of iopamidol could lead to the development of new diagnostic and therapeutic approaches.

Métodos De Síntesis

Iopamidol is synthesized by reacting 3,5-diacetylaminobenzoic acid with hydroiodic acid and acetic anhydride. The resulting product is then treated with methylamine and iodine to form iopamidol. The synthesis process is complex and requires careful control of reaction conditions to ensure high purity and yield of the final product.

Propiedades

Número CAS |

1949-44-6 |

|---|---|

Nombre del producto |

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

Fórmula molecular |

C13H13I3N2O4 |

Peso molecular |

641.97 g/mol |

Nombre IUPAC |

3,5-bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C13H13I3N2O4/c1-5(19)17(3)11-8(14)7(13(21)22)9(15)12(10(11)16)18(4)6(2)20/h1-4H3,(H,21,22) |

Clave InChI |

HXLHPWRFRAZDQW-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |

SMILES canónico |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |

Sinónimos |

2,4,6-TRIIODO-3,5-BIS(N-METHYLACETAMIDO)BENZOIC ACID |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

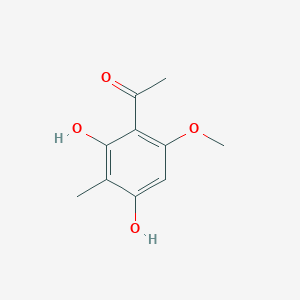

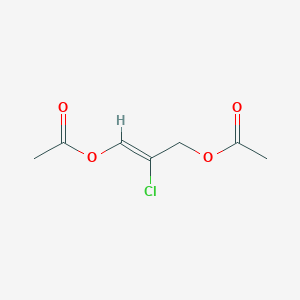

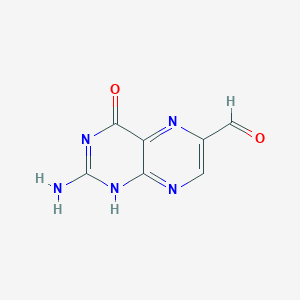

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)

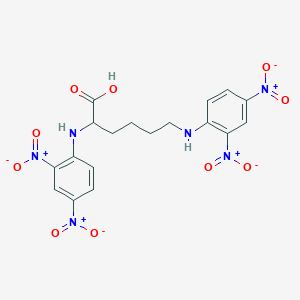

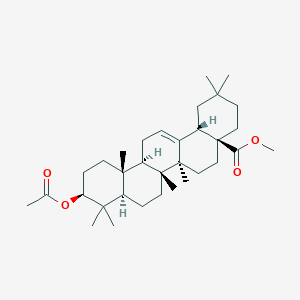

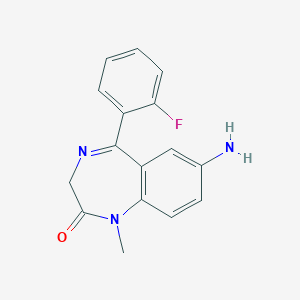

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)

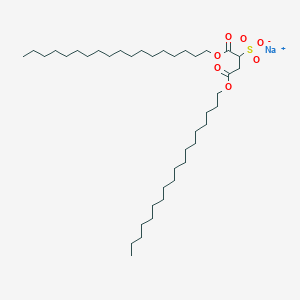

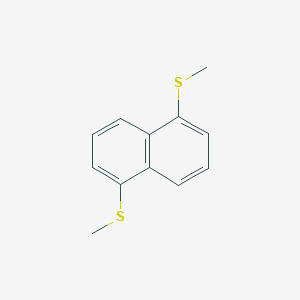

![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)